Podophyllol

CAS No.: 78339-51-2

Cat. No.: VC6015662

Molecular Formula: C22H26O8

Molecular Weight: 418.442

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78339-51-2 |

|---|---|

| Molecular Formula | C22H26O8 |

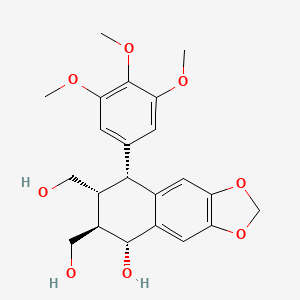

| Molecular Weight | 418.442 |

| IUPAC Name | (5R,6R,7R,8R)-6,7-bis(hydroxymethyl)-8-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-5-ol |

| Standard InChI | InChI=1S/C22H26O8/c1-26-18-4-11(5-19(27-2)22(18)28-3)20-12-6-16-17(30-10-29-16)7-13(12)21(25)15(9-24)14(20)8-23/h4-7,14-15,20-21,23-25H,8-10H2,1-3H3/t14-,15-,20+,21-/m0/s1 |

| Standard InChI Key | HNOIIHCYJKCZRK-SORVUCRQSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)CO |

Introduction

Chemical Identity and Structural Characteristics

Podophyllol is often conflated with podophyllotoxin (C₂₂H₂₂O₈), a cyclolignan derived from Podophyllum peltatum and P. emodi roots . While the exact molecular formula of podophyllol remains ambiguous, its structural kinship to podophyllotoxin suggests a tetracyclic framework with four chiral centers (C1–C4) and functional groups critical for bioactivity. Key features include:

-

Aromatic rings (A–E): The lactone ring (D) and dioxole ring (A) stabilize interactions with biological targets like tubulin and topoisomerase II .

-

Stereochemical configuration: The axial orientation of ring E and trans-lactone configuration dictate binding affinity to microtubules .

-

Modifiable sites: Hydroxyl and methoxy groups at positions C4, C5, and C6 enable synthetic derivatization to enhance solubility or reduce toxicity .

Table 1: Comparative Structural Features of Podophyllol Analogs

| Compound | Molecular Formula | Key Functional Groups | Bioactivity Target |

|---|---|---|---|

| Podophyllotoxin | C₂₂H₂₂O₈ | Lactone, methoxy, hydroxyl | Tubulin polymerization |

| Etoposide | C₂₉H₃₂O₁₃ | Glycosidic moiety, dimethoxy | Topoisomerase II inhibition |

| Teniposide | C₃₂H₃₂O₁₃S | Thiophene substituent | DNA strand breaks |

Natural Sources and Biosynthetic Pathways

Podophyllol is purportedly extracted from Podophyllum species, though modern studies focus on podophyllotoxin due to its higher abundance and clinical relevance . The biosynthetic pathway involves:

-

Phenylpropanoid metabolism: Coniferyl alcohol undergoes dimerization to form lignan precursors.

-

Oxidative coupling: Dirigent proteins mediate stereoselective coupling to yield (-)-pluviatolide.

-

Lactonization and methylation: Enzymatic modifications produce podophyllotoxin analogs, including podophyllol .

Environmental factors such as soil pH and altitude influence alkaloid concentrations in Podophyllum, with P. hexandrum yielding up to 4.3% podophyllotoxin by dry weight . Sustainable cultivation and endophytic fungal fermentation (e.g., Dysosma versipellis) are emerging alternatives to wild harvesting .

Pharmacological Mechanisms and Therapeutic Applications

Antineoplastic Activity

Podophyllol derivatives inhibit mitosis by targeting microtubule dynamics and DNA replication:

-

Tubulin binding: Podophyllotoxin stabilizes tubulin depolymerization, arresting cells in the G2/M phase .

-

Topoisomerase II inhibition: Etoposide induces DNA double-strand breaks by stabilizing topoisomerase II-DNA complexes .

Table 2: Clinical Efficacy of Podophyllotoxin Derivatives

| Derivative | Cancer Type Targeted | Response Rate (%) | Median Survival (Months) |

|---|---|---|---|

| Etoposide | Small-cell lung cancer | 68–82 | 10.2–12.6 |

| Teniposide | Acute lymphoblastic leukemia | 45–60 | 8.5–9.8 |

| NK-611 | Glioblastoma multiforme | 33–41 | 6.7–7.9 |

Antiviral and Dermatological Uses

Topical podophyllin (25% resin) demonstrates efficacy against Condyloma acuminatum (HPV-induced warts), with complete clearance rates of 72–89% in clinical trials . Podophyllotoxin’s virucidal action disrupts viral capsid assembly, while immunomodulatory effects enhance Langerhans cell activity .

Synthetic Derivatives and Structure-Activity Relationships

Structural optimization of podophyllol analogs aims to mitigate toxicity and resistance:

-

C4 modifications: Introducing aminoalkyl groups (e.g., 4β-anilino derivatives) enhances topoisomerase II affinity and circumvents P-glycoprotein efflux .

-

Glycosidation: Etoposide’s glucopyranosyl moiety improves water solubility and oral bioavailability .

-

Hybrid molecules: Coupling podophyllotoxin to indirubin (e.g., Da-1 hybrid) synergizes pro-apoptotic and anti-MDR effects .

Table 3: Novel Podophyllotoxin Hybrids

| Hybrid Compound | Target Pathway | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| Da-1 | Bcl-2/Bax modulation | 12.4 | 9.8 |

| F14512 | Histone acetyltransferase | 8.7 | 14.2 |

| GL-331 | NF-κB suppression | 6.9 | 18.6 |

Future Directions and Research Opportunities

-

Biotechnological production: Metabolic engineering of Penicillium spp. for podophyllotoxin biosynthesis could address supply shortages .

-

Nanodelivery systems: PEGylated nanoparticles enhance tumor targeting and reduce off-site toxicity .

-

Repurposing for viral infections: Etoposide’s anti-cytokine storm activity in COVID-19 warrants phase III evaluation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume